N-Benzyliminodiacetic acid
Overview
Description
N-Benzyliminodiacetic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of iminodiacetic acid, where one of the nitrogen-bound hydrogens is replaced by a benzyl group. This compound is known for its chelating properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyliminodiacetic acid can be synthesized through the reaction of benzylamine with chloroacetic acid. The reaction typically involves the following steps:
Formation of Benzylamine Hydrochloride: Benzylamine is reacted with hydrochloric acid to form benzylamine hydrochloride.
Reaction with Chloroacetic Acid: The benzylamine hydrochloride is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Benzyliminodiacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other organic groups can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzylcarboxylic acid and iminodiacetic acid derivatives.
Reduction: Formation of benzylamine and other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Benzyliminodiacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and metal ion complexation studies.
Biology: Employed in biochemical assays and as a ligand in enzyme studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-Benzyliminodiacetic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process is crucial in various biochemical and industrial applications, where it helps in stabilizing metal ions and facilitating their transport or removal.
Comparison with Similar Compounds
Iminodiacetic Acid: Lacks the benzyl group, making it less hydrophobic and with different chelating properties.
N-Methyliminodiacetic Acid: Contains a methyl group instead of a benzyl group, affecting its solubility and reactivity.
N-Phenyliminodiacetic Acid: Has a phenyl group, which alters its chemical properties and applications.
Uniqueness: N-Benzyliminodiacetic acid is unique due to its benzyl group, which enhances its hydrophobicity and alters its chelating properties compared to other iminodiacetic acid derivatives. This makes it particularly useful in applications requiring specific metal ion interactions and stability.
Properties
IUPAC Name |
2-[benzyl(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUPQVVCLFZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192915 | |
Record name | N-Benzylaminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3987-53-9 | |
Record name | N-(Carboxymethyl)-N-(phenylmethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3987-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylaminodiacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003987539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3987-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylaminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylaminodiacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Benzyliminodiacetic acid interact with metal ions, and what are the structural characteristics of these complexes?
A1: this compound (BnidaH2) and its derivatives act as tridentate ligands, coordinating with metal ions like Palladium(II) through three donor atoms: the imino nitrogen and two carboxylate oxygens [, ]. This interaction forms stable complexes with distinct geometries. For instance, Palladium(II) complexes with BnidaH2 and its para-substituted derivatives typically adopt a square planar geometry [].
Q2: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?
A2: Infrared spectroscopy is particularly useful for characterizing both the free ligand and its metal complexes. Significant shifts in the characteristic peaks of carboxylate and imine groups upon complexation provide valuable information about the coordination mode []. Additionally, DFT calculations can be employed to simulate and interpret the infrared spectra, further confirming the structural assignments [].
Q3: How do structural modifications of this compound derivatives influence their interactions with biological targets like DNA?
A3: Research shows that introducing different substituents on the benzyl ring of this compound can significantly alter the DNA-binding affinity of its Copper(II) complexes []. For example, complexes containing hydrophobic co-ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline exhibit enhanced DNA binding compared to those with less hydrophobic co-ligands []. This suggests that manipulating the hydrophobicity of the this compound derivative through substituents can modulate its biological interactions.
Q4: Has the interaction of this compound derivatives with proteins been investigated?
A4: Yes, studies have shown that Copper(II) complexes with this compound derivatives can bind to proteins like bovine serum albumin (BSA) []. The extent of protein binding, similar to DNA binding, appears to be influenced by the nature of the co-ligand. This suggests potential applications for these complexes in areas like protein recognition or enzyme inhibition.
Q5: What are the potential applications of this compound derivatives in medicinal chemistry?
A5: Given their ability to form stable complexes with metal ions and interact with biomolecules like DNA and proteins, this compound derivatives hold promise in various medicinal chemistry applications. For example, their Copper(II) complexes have shown potential as chemical nucleases for DNA cleavage []. Additionally, their cytotoxicity against cancer cell lines, in some cases exceeding that of cisplatin, warrants further investigation for potential anticancer activity [].
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